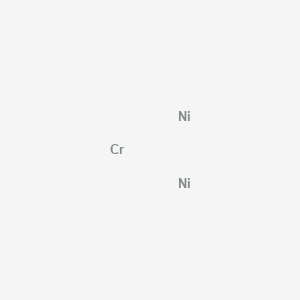

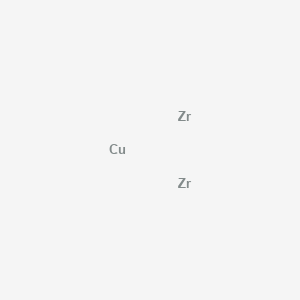

chromium;nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromium-nickel compounds, often referred to as nickel-chromium alloys, are a family of alloys composed primarily of nickel and chromium. These compounds are known for their high resistance to oxidation and corrosion, making them valuable in various industrial applications. The most well-known chromium-nickel alloy is nichrome, which is widely used in heating elements due to its ability to withstand high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chromium-nickel alloys involves the melting and mixing of nickel and chromium in specific proportions. The process typically takes place in an electric arc furnace or induction furnace. The raw materials, nickel and chromium, are melted together at high temperatures, often exceeding 1400°C. The molten alloy is then cast into molds to form ingots, which can be further processed into various shapes and sizes .

Industrial Production Methods

Industrial production of chromium-nickel alloys involves several steps:

Melting: Nickel and chromium are melted together in a furnace.

Casting: The molten alloy is cast into molds to form ingots.

Hot Rolling: The ingots are hot-rolled to reduce their thickness and improve their mechanical properties.

Cold Rolling: The hot-rolled sheets are further processed through cold rolling to achieve the desired thickness and surface finish.

Annealing: The cold-rolled sheets are annealed to relieve internal stresses and improve ductility.

Chemical Reactions Analysis

Types of Reactions

Chromium-nickel compounds undergo various chemical reactions, including:

Substitution: Chromium and nickel can participate in substitution reactions where one metal replaces another in a compound.

Common Reagents and Conditions

Oxidation: Requires high temperatures and an oxygen-rich environment.

Reduction: Typically involves high temperatures and reducing gases like hydrogen or carbon monoxide.

Substitution: Often occurs in aqueous solutions with appropriate reagents.

Major Products Formed

Oxidation: Chromium oxide (Cr₂O₃) and nickel oxide (NiO).

Reduction: Metallic chromium and nickel.

Substitution: Various substituted metal compounds.

Scientific Research Applications

Chromium-nickel compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chromium-nickel compounds involves several molecular targets and pathways:

Oxidative Stress: Chromium and nickel can induce oxidative stress by generating reactive oxygen species (ROS) that damage cellular components.

Mitochondrial Function: Chromium has been shown to interact with mitochondrial ATP synthase, affecting cellular energy production.

Nrf2 Pathway: Both chromium and nickel can activate the Nrf2 antioxidant pathway, which helps mitigate oxidative damage.

Comparison with Similar Compounds

Chromium-nickel compounds can be compared with other similar compounds such as:

Stainless Steel: Contains chromium and nickel along with iron, offering excellent corrosion resistance and mechanical properties.

Chromium-nickel compounds are unique due to their high resistance to oxidation and corrosion, making them suitable for high-temperature applications and harsh environments .

Properties

CAS No. |

12053-03-1 |

|---|---|

Molecular Formula |

CrNi2 |

Molecular Weight |

169.383 g/mol |

IUPAC Name |

chromium;nickel |

InChI |

InChI=1S/Cr.2Ni |

InChI Key |

PBKYWJHTOHRLDS-UHFFFAOYSA-N |

Canonical SMILES |

[Cr].[Ni].[Ni] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)

![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)